Methyl 4-chloro-3-fluoro-2-methoxybenzoate
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Overview
Description
Methyl 4-chloro-3-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-3-fluoro-2-methoxybenzoate typically involves the esterification of 4-chloro-3-fluoro-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-fluoro-2-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
Reduction: Methyl 4-chloro-3-fluoro-2-methoxybenzyl alcohol.
Oxidation: 4-chloro-3-fluoro-2-methoxybenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-fluoro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-fluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of electron-withdrawing groups (chloro and fluoro) can affect its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- Methyl 3-chloro-2-fluoro-4-methoxybenzoate
- Methyl 4-fluoro-3-methoxybenzoate
- Methyl 4-fluoro-2-methoxybenzoate
Comparison: Methyl 4-chloro-3-fluoro-2-methoxybenzoate is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties
Properties
Molecular Formula |
C9H8ClFO3 |
---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
methyl 4-chloro-3-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3 |
InChI Key |
VKMRMZLTKYQRBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)C(=O)OC |
Origin of Product |
United States |
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